Benzofuran-4-carbonitril

Übersicht

Beschreibung

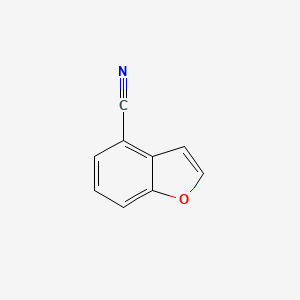

Benzofuran-4-carbonitrile is a chemical compound with the molecular formula C9H5NO. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

Benzofuran-4-carbonitrile is commonly utilized as a precursor in the synthesis of more complex organic compounds. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form benzofuran-4-carboxylic acid or reduced to yield benzofuran-4-amine.

Synthetic Routes

The synthesis of benzofuran-4-carbonitrile can be achieved through several methods:

- Cyclization of 2-Hydroxyphenylacetonitrile : This method is performed under acidic conditions.

- Palladium-Catalyzed Cross-Coupling Reactions : This approach allows for the formation of the benzofuran ring structure.

Biological Applications

Anticancer Activity

Benzofuran derivatives, including benzofuran-4-carbonitrile, have shown promising anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines by affecting critical signaling pathways such as the RAS/RAF/MEK/ERK pathway .

Antimicrobial Properties

The compound exhibits notable antibacterial and antifungal activities. Studies have demonstrated that certain derivatives of benzofuran-4-carbonitrile possess strong inhibitory effects against pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition Studies

Benzofuran-4-carbonitrile has been investigated for its ability to inhibit specific enzymes, such as protein kinase CK2, which plays a crucial role in cell survival and proliferation. This inhibition can lead to therapeutic effects in cancer treatment .

Pharmacological Insights

Mechanism of Action

The interaction of benzofuran-4-carbonitrile with biological targets often involves binding to nuclear receptors and modulating transcriptional activities. This compound's ability to influence biochemical pathways contributes to its diverse pharmacological effects, including anti-tumor and anti-inflammatory actions .

Pharmacokinetics

Research has indicated that modifications to the benzofuran structure can enhance bioavailability and allow for more convenient dosing regimens. Improved formulations may lead to better therapeutic outcomes in clinical settings .

Industrial Applications

Benzofuran-4-carbonitrile is also used in industrial applications, particularly in the synthesis of pharmaceuticals and new materials. Its role as an intermediate in chemical processes highlights its importance in the pharmaceutical industry.

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules; undergoes oxidation/reduction reactions | Forms derivatives like benzofuran-4-carboxylic acid |

| Biological Activity | Exhibits anticancer, antibacterial, and antifungal properties | Inhibits cancer cell proliferation; effective against pathogens |

| Enzyme Inhibition | Inhibits protein kinase CK2; influences cell survival pathways | Potential therapeutic agent for cancer treatment |

| Pharmacology | Modulates transcriptional activities; improved bioavailability with structural modifications | Enhanced dosing regimens possible |

| Industrial Use | Intermediate in pharmaceutical synthesis; development of new materials | Important for drug formulation processes |

Case Studies

- Anticancer Research : A study demonstrated that benzofuran derivatives showed significant cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values below 1 µM .

- Antimicrobial Activity Assessment : Research indicated that certain benzofuran derivatives displayed superior antifungal activity compared to traditional antifungal agents like 5-fluorocytosine .

- Enzyme Targeting Studies : Investigations into the inhibition of protein kinase CK2 revealed that benzofuran derivatives could effectively reduce enzyme activity, suggesting their potential use in targeted cancer therapies .

Wirkmechanismus

Target of Action

Benzofuran-4-carbonitrile is a complex organic compound that interacts with various targets. Benzofuran derivatives have been found to interact with nuclear receptors and stimulate transcriptional activities in a hormone-dependent fashion .

Mode of Action

The interaction of Benzofuran-4-carbonitrile with its targets results in various changes. For instance, it has been suggested that the catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Biochemical Pathways

Benzofuran-4-carbonitrile may affect various biochemical pathways. Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

It has been noted that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities, including anticancer properties .

Biochemische Analyse

Biochemical Properties

Benzofuran-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been identified as potent inhibitors of protein kinase CK2, an enzyme involved in cell proliferation and survival . The interaction between benzofuran-4-carbonitrile and CK2 involves binding to the enzyme’s active site, thereby inhibiting its kinase activity. Additionally, benzofuran-4-carbonitrile has been shown to inhibit diapophytoene desaturase (CrtN), an enzyme involved in the biosynthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus . This inhibition disrupts the bacterial cell membrane, leading to reduced virulence.

Cellular Effects

Benzofuran-4-carbonitrile exerts significant effects on various cell types and cellular processes. In cancer cells, benzofuran-4-carbonitrile has been shown to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, such as the RAS/RAF/MEK/ERK pathway, by reducing the phosphorylation levels of extracellular signal-regulated kinase (ERK) . This inhibition leads to cell cycle arrest and promotes programmed cell death. Furthermore, benzofuran-4-carbonitrile influences gene expression and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of action of benzofuran-4-carbonitrile involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran-4-carbonitrile inhibits protein kinase CK2 by binding to its active site, preventing the phosphorylation of target proteins . Additionally, benzofuran-4-carbonitrile interacts with diapophytoene desaturase (CrtN), inhibiting its activity and disrupting bacterial cell membrane integrity . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzofuran-4-carbonitrile have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that benzofuran-4-carbonitrile remains stable under various conditions, maintaining its biological activity . Prolonged exposure to benzofuran-4-carbonitrile can lead to cellular adaptation, resulting in altered responses to the compound. Long-term studies in vitro and in vivo have demonstrated that benzofuran-4-carbonitrile can induce sustained effects on cellular processes, including apoptosis and cell cycle regulation.

Dosage Effects in Animal Models

The effects of benzofuran-4-carbonitrile vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing bacterial virulence . At higher doses, benzofuran-4-carbonitrile can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic benefits. These findings underscore the importance of optimizing dosage regimens to maximize the therapeutic potential of benzofuran-4-carbonitrile while minimizing adverse effects.

Metabolic Pathways

Benzofuran-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. Benzofuran-4-carbonitrile’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of benzofuran-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, benzofuran-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of benzofuran-4-carbonitrile within tissues is also determined by its affinity for specific binding sites, which can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

Benzofuran-4-carbonitrile exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran-4-carbonitrile may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes. Understanding the subcellular localization of benzofuran-4-carbonitrile is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-hydroxyphenylacetonitrile under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring .

Industrial Production Methods: Industrial production of benzofuran-4-carbonitrile typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzofuran-4-carboxylic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Oxidation: Benzofuran-4-carboxylic acid.

Reduction: Benzofuran-4-amine.

Substitution: Various substituted benzofuran derivatives.

Vergleich Mit ähnlichen Verbindungen

Benzofuran: The parent compound, known for its diverse biological activities.

Benzofuran-2-carbonitrile: Another derivative with similar properties but different reactivity.

Benzothiophene: A sulfur analog of benzofuran with distinct chemical properties.

Uniqueness: Benzofuran-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Benzofuran-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects. The information is supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

Benzofuran-4-carbonitrile features a benzofuran ring fused with a carbonitrile group at the 4-position. This structural arrangement contributes to its unique biological properties. The general structure can be represented as follows:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including benzofuran-4-carbonitrile. For instance, a study demonstrated that various benzofuran derivatives exhibited significant cytotoxic effects against different cancer cell lines, including leukemia and lung cancer cells.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Benzofuran-4-carbonitrile | K562 (leukemia) | 5.0 | Significant cytotoxicity observed |

| Benzofuran-4-carbonitrile | A549 (lung) | 16.4 | Selective inhibition of AKT signaling pathway |

In vitro testing showed that benzofuran-4-carbonitrile inhibited cell proliferation effectively, with an IC50 value comparable to established anticancer drugs like doxorubicin .

2. Anti-inflammatory Activity

Benzofuran derivatives are noted for their anti-inflammatory properties. Research indicates that benzofuran-4-carbonitrile can inhibit key inflammatory pathways:

- COX-1 and COX-2 Inhibition : Studies revealed that benzofuran derivatives significantly suppressed COX-2 activity without affecting COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Notes |

|---|---|---|---|

| Benzofuran-4-carbonitrile | < 10 | > 50 | Selective COX-2 inhibition observed |

This selectivity may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs.

3. Antimicrobial Activity

Benzofuran derivatives also exhibit antimicrobial properties. A review highlighted that benzofuran compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

| Activity Type | Target Organism | Effectiveness |

|---|---|---|

| Antibacterial | E. coli | Moderate |

| Antifungal | C. albicans | High |

These findings suggest that benzofuran derivatives could be effective in treating infections caused by resistant strains of bacteria and fungi.

Structure–Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activity. Key modifications in the structure can enhance potency:

- Halogen Substitution : The presence and position of halogen atoms on the benzofuran ring significantly influence cytotoxicity against cancer cells.

- Functional Groups : Incorporation of functional groups such as carbonitriles or amides at specific positions has been shown to enhance anticancer activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzofuran derivatives in preclinical models:

- Study on Lung Cancer : A study evaluated the effects of benzofuran-4-carbonitrile on A549 lung adenocarcinoma cells, demonstrating significant inhibition of cell growth through apoptosis induction .

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of this compound in murine models, showing reduced edema and cytokine levels when treated with benzofuran derivatives .

Eigenschaften

IUPAC Name |

1-benzofuran-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQONKRSTAUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313266 | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-17-8 | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.